molecular formula C13H17ClN2O2 B13707409 tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate

tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate

Cat. No.: B13707409
M. Wt: 268.74 g/mol
InChI Key: QRPZPTLFYCOBRC-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate involves several steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with hydrazine under alkaline conditions to form the hydrazone intermediate. This intermediate is then reacted with tert.-butyl chloroacetate under suitable conditions to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger-scale production and higher yields.

Chemical Reactions Analysis

tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is widely used in scientific research, particularly in the fields of chemistry and biology. It is utilized as a reagent in various organic synthesis reactions and as an intermediate in the production of more complex molecules . In proteomics research, it is used to study protein interactions and modifications .

Mechanism of Action

The mechanism of action of tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate depends on its specific use. In chemical reactions, its mechanism involves the interaction of the hydrazone moiety with other reactants, leading to the formation of new bonds and products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific hydrazone structure, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

tert-butyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C13H17ClN2O2/c1-9-5-7-10(8-6-9)15-16-11(14)12(17)18-13(2,3)4/h5-8,15H,1-4H3/b16-11+

InChI Key

QRPZPTLFYCOBRC-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(\C(=O)OC(C)(C)C)/Cl

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C(=O)OC(C)(C)C)Cl

Origin of Product

United States

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